amine CAS No. 1040046-28-3](/img/structure/B1461402.png)
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine
Vue d'ensemble
Description
“2-(4-Chlorophenyl)ethylamine” is an organic compound that belongs to the class of amines. It has a molecular formula of C13H20ClN . The compound consists of a pentan-2-yl group (a five-carbon chain with a methyl group on the second carbon) attached to an ethylamine group that is substituted with a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a chlorine atom at the 4-position, an ethyl group, and a pentan-2-yl group attached to the nitrogen atom of the amine .Chemical Reactions Analysis
As an amine, this compound would be expected to undergo typical amine reactions, such as alkylation, acylation, and reactions with acids to form amine salts . The presence of the chlorine atom on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties . The presence of the chlorine atom could increase the compound’s reactivity .Applications De Recherche Scientifique
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine is widely used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to synthesize various compounds, such as drugs, pesticides, and dyes. It is also used as a catalyst in pharmaceuticals, and as a model compound for studying the mechanism of action of certain drugs. In addition, it is used in the study of biochemical and physiological effects, as well as in the study of the structure and reactivity of various compounds.
Mécanisme D'action
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine acts as a weak base, meaning that it can accept protons from other molecules. This property allows it to react with acids, such as hydrochloric acid, to form a salt. It also acts as a nucleophile, meaning that it can donate electrons to other molecules. This property allows it to react with electrophiles, such as alkyl halides, to form new compounds.
Biochemical and Physiological Effects
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have a stimulant effect on the central nervous system and to increase alertness. It has also been shown to have an anti-inflammatory effect, and to reduce pain perception. In addition, it has been shown to have an antidepressant effect, and to reduce anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, there are some limitations associated with using this compound. For example, it can be toxic if inhaled or ingested, and it can be corrosive to skin and eyes. Additionally, it can cause irritation to the respiratory system.
Orientations Futures
There are a number of potential future directions for research involving [2-(4-Chlorophenyl)ethyl](pentan-2-yl)aminehenylethylamine. For example, further research could be conducted to explore its potential therapeutic applications, such as its potential use as an antidepressant or an anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use in the synthesis of new compounds, such as drugs, pesticides, and dyes. Finally, further research could be conducted to explore its potential uses in the study of the structure and reactivity of various compounds.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYCDNAZFJYVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)
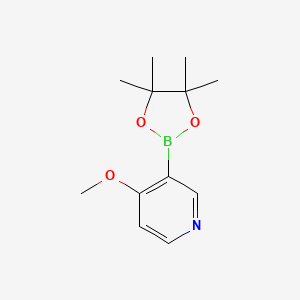

![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)
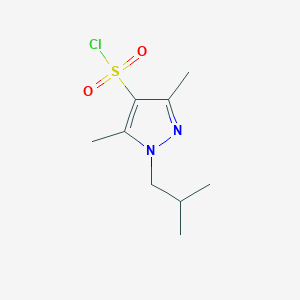

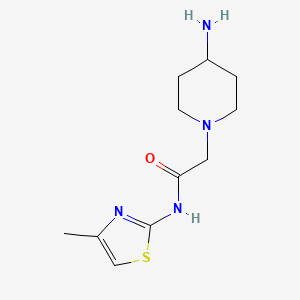
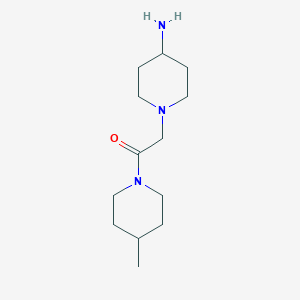
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
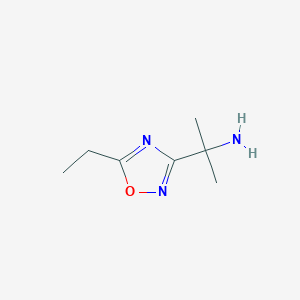
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)
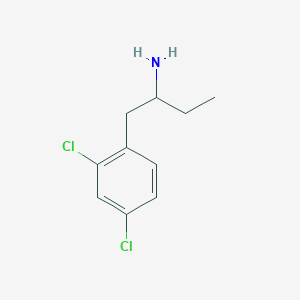

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)